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molecular formula C14H21N3O3Si B8400705 3-methyl-6-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

3-methyl-6-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Cat. No. B8400705
M. Wt: 307.42 g/mol
InChI Key: RRBUDEZNBWVIFO-UHFFFAOYSA-N
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Patent
US08551981B2

Procedure details

A solution of 3-methyl-6-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (2.37 g, 7.70 mmol) and Pd/C (10 weight %) (0.082 g, 0.77 mmol) in MeOH (35 mL) was stirred under an atmosphere of H2 at about 25° C. for about 12 h. The hydrogen source was removed and the flask was purged with N2. The catalyst was removed by filtration and the filtrate was concentrated to give 3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine (1.9 g, 84%): LC/MS (Table 2, Method h) Rt=2.09 min; MS m/z: 278 (M+H)+.
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0.082 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][C:7]([N+:11]([O-])=O)=[CH:8][CH:9]=2)[N:4]([CH2:14][O:15][CH2:16][CH2:17][Si:18]([CH3:21])([CH3:20])[CH3:19])[N:3]=1>CO.[Pd]>[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][C:7]([NH2:11])=[CH:8][CH:9]=2)[N:4]([CH2:14][O:15][CH2:16][CH2:17][Si:18]([CH3:19])([CH3:21])[CH3:20])[N:3]=1

Inputs

Step One
Name
Quantity
2.37 g
Type
reactant
Smiles
CC1=NN(C2=CC(=CC=C12)[N+](=O)[O-])COCC[Si](C)(C)C
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Name
Quantity
0.082 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The hydrogen source was removed
CUSTOM
Type
CUSTOM
Details
the flask was purged with N2
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=NN(C2=CC(=CC=C12)N)COCC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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